
4-(4-Aminophenyl)-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Aminophenyl)-4-methylpentanoic acid is an organic compound that features an aminophenyl group attached to a methylpentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)-4-methylpentanoic acid typically involves the reaction of 4-aminophenylacetic acid with appropriate reagents under controlled conditions. One common method involves the nitration of phenol followed by reduction with iron to yield 4-aminophenol, which can then be further reacted to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific details of these methods are proprietary to the manufacturing companies.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Aminophenyl)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as iron or catalytic hydrogenation.
Substitution reagents: Such as halogens or sulfonic acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Applications De Recherche Scientifique
4-(4-Aminophenyl)-4-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Acts as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1.
Medicine: Investigated for potential therapeutic uses due to its biological activity.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Aminophenyl)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, as a competitive inhibitor of PepT1, it binds to the transporter and prevents the uptake of peptides, thereby modulating biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminophenylboronic acid: Used in sensing applications and as a reagent in organic synthesis.
4-Aminothiophenol: Utilized in the synthesis of pectin conjugates and in the detection of thrombin.
Uniqueness
4-(4-Aminophenyl)-4-methylpentanoic acid is unique due to its specific structure, which allows it to interact with biological targets in a distinct manner compared to other similar compounds. Its combination of an aminophenyl group with a methylpentanoic acid backbone provides unique chemical and biological properties that are leveraged in various applications.
Propriétés
Numéro CAS |
23203-46-5 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
4-(4-aminophenyl)-4-methylpentanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-12(2,8-7-11(14)15)9-3-5-10(13)6-4-9/h3-6H,7-8,13H2,1-2H3,(H,14,15) |
Clé InChI |
UYPNMPFOGFKGRL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC(=O)O)C1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




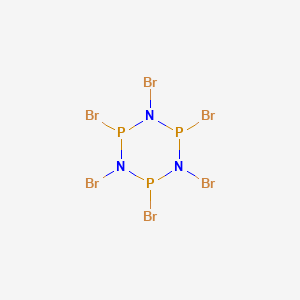
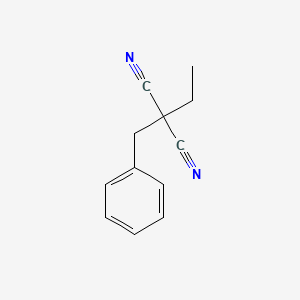



![[(Z)-1-chloropropan-2-ylideneamino]thiourea](/img/structure/B14708195.png)
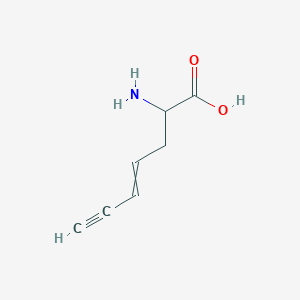
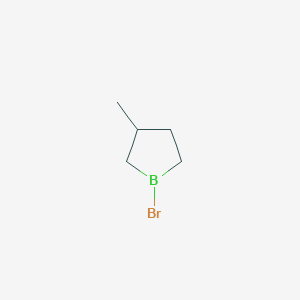
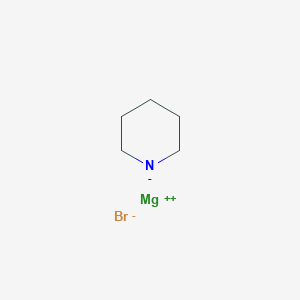
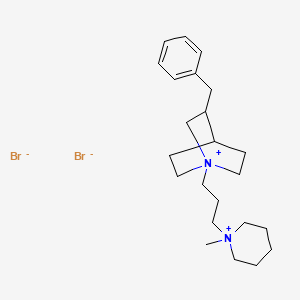
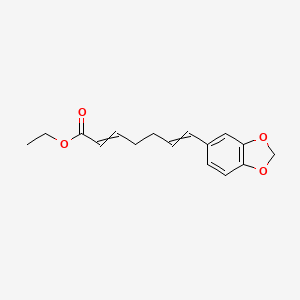
![2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B14708248.png)
